

Application Notes and Protocols for Assessing Cell Viability Following Sacituzumab Govitecan Treatment

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Compound of Interest

Compound Name: Anticancer agent 132

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Introduction

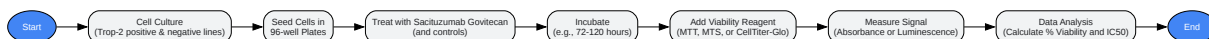
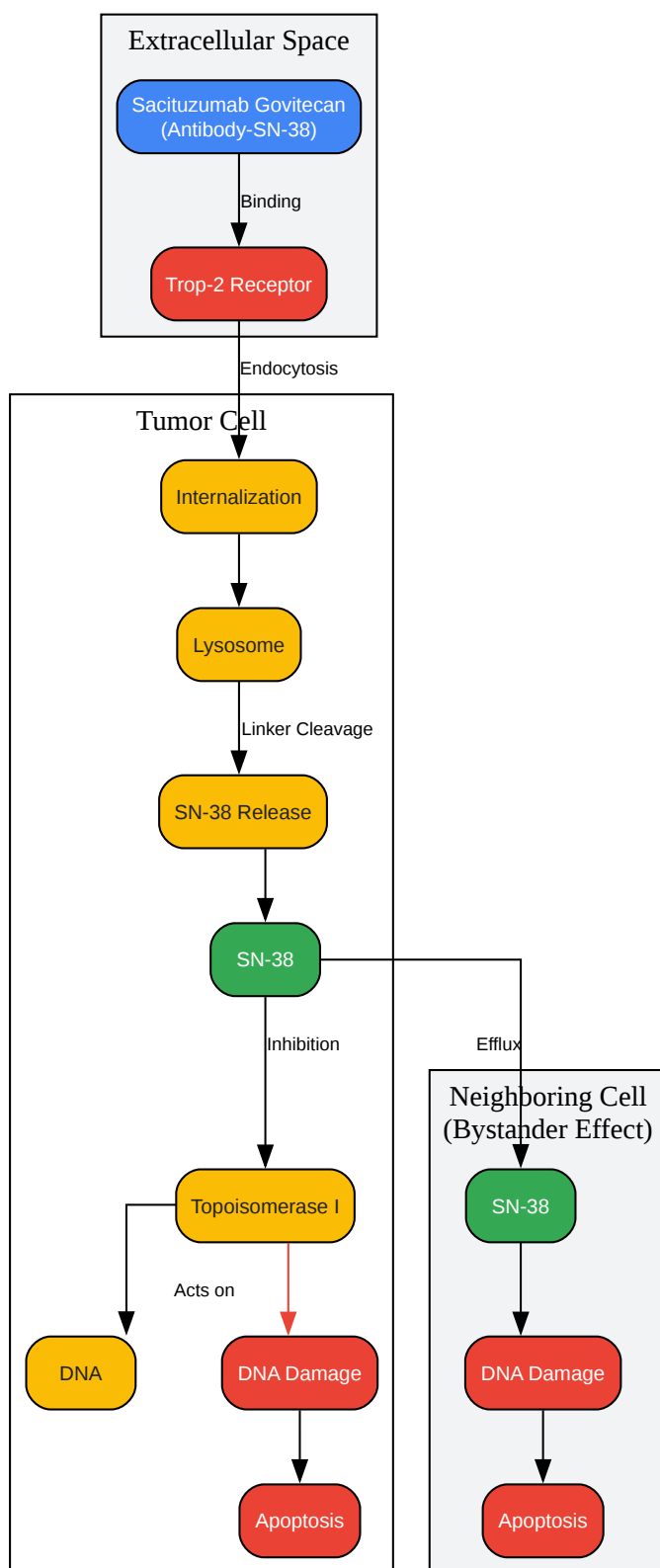
Sacituzumab govitecan (Trodelvy®) is an antibody-drug conjugate (ADC) that has shown significant promise in the treatment of various solid tumors. It is composed of a humanized monoclonal antibody targeting the Trop-2 receptor, which is highly expressed on the surface of many epithelial cancer cells, conjugated to SN-38, the active metabolite of irinotecan, via a hydrolyzable linker.^{[1][2][3]} The targeted delivery of the potent topoisomerase I inhibitor SN-38 directly to cancer cells enhances the therapeutic window by increasing efficacy and reducing systemic toxicity.^{[4][5]}

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Sacituzumab govitecan using common cell viability assays: MTT, MTS, and CellTiter-Glo®. These assays are fundamental in preclinical studies to determine the potency of the ADC and to understand its mechanism of action.

Mechanism of Action of Sacituzumab Govitecan

Sacituzumab govitecan's mechanism of action begins with the binding of the sacituzumab antibody to the Trop-2 receptor on the tumor cell surface.^{[1][2]} This is followed by the internalization of the ADC-Trop-2 complex.^[1] Once inside the cell, the hydrolyzable linker is

cleaved, releasing the cytotoxic payload, SN-38.[1] SN-38 inhibits topoisomerase I, an enzyme crucial for DNA replication and repair.[1] This inhibition leads to DNA single and double-strand breaks, ultimately triggering apoptosis and cell death.[1][4] Furthermore, the released SN-38 can diffuse across the cell membrane and induce a "bystander effect," killing neighboring Trop-2 negative cancer cells.[1]



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